molecular formula C18H13Cl2N3OS B2778382 (E)-2-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-N-phenylhydrazinecarbothioamide CAS No. 302822-68-0

(E)-2-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-N-phenylhydrazinecarbothioamide

Cat. No.: B2778382
CAS No.: 302822-68-0
M. Wt: 390.28
InChI Key: KMAZSXUSFKKTJV-SRZZPIQSSA-N
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Description

This compound is a hydrazinecarbothioamide derivative featuring a 2,5-dichlorophenyl-substituted furan core linked to an N-phenyl group via a methylene hydrazine bridge. The compound has been synthesized using both conventional and microwave-assisted methods, with the latter offering improved yields (70–84%) and reduced reaction times .

Properties

IUPAC Name

1-[(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylideneamino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3OS/c19-12-6-8-16(20)15(10-12)17-9-7-14(24-17)11-21-23-18(25)22-13-4-2-1-3-5-13/h1-11H,(H2,22,23,25)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMAZSXUSFKKTJV-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-N-phenylhydrazinecarbothioamide, a compound characterized by its unique furan and phenylhydrazinecarbothioamide structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 1-[(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylideneamino]-3-phenylthiourea. Its molecular formula is C18H13Cl2N3OSC_{18}H_{13}Cl_2N_3OS with a molecular weight of 390.28 g/mol. The InChI key for this compound is KMAZSXUSFKKTJV-SRZZPIQSSA-N .

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties that help mitigate oxidative stress in cells.
  • Antimicrobial Activity : Preliminary studies suggest that it may inhibit the growth of various bacterial strains, indicating potential as an antibacterial agent.
  • Anticancer Potential : Research indicates that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .

Antioxidant Activity

A study conducted on similar hydrazinecarbothioamide derivatives demonstrated their ability to scavenge free radicals effectively. The antioxidant capacity was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays, showing a promising activity profile comparable to standard antioxidants .

Antimicrobial Activity

In vitro tests have shown that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method, revealing effective inhibition at low concentrations .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128
Bacillus subtilis16

Anticancer Activity

In a recent study focusing on the cytotoxic effects of similar compounds on various cancer cell lines, it was found that such derivatives could significantly reduce cell viability in human breast cancer and colon cancer cells. The IC50 values were reported in the range of 10–20 µM .

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HCT116 (Colon Cancer)12
HeLa (Cervical Cancer)18

Case Studies

  • SARS-CoV-2 Inhibition : A derivative of this compound was identified as a non-peptidomimetic inhibitor of SARS-CoV-2 Mpro, suggesting its potential application in antiviral therapies .
  • Thiosemicarbazone Derivatives : Related studies on thiosemicarbazone derivatives have shown similar biological activities, reinforcing the importance of the thiourea moiety in enhancing biological efficacy against various pathogens and cancer cells .

Scientific Research Applications

Chemical Properties and Structure

The chemical structure of (E)-2-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-N-phenylhydrazinecarbothioamide features a hydrazone functional group, which is known for its reactivity and ability to form complexes with metal ions. The compound's molecular formula is C18H14Cl2N4OSC_{18}H_{14}Cl_2N_4OS, indicating the presence of chlorine atoms, which may enhance its biological activity through various mechanisms.

Pharmacological Applications

  • Antimicrobial Activity
    • Several studies have indicated that hydrazone derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting their growth. For instance, a study highlighted that similar compounds demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections caused by resistant strains .
  • Anticancer Potential
    • Hydrazones are recognized for their anticancer properties. Research indicates that this compound can induce apoptosis in cancer cells. In vitro studies have shown that compounds with similar structures can inhibit tumor cell proliferation by targeting specific pathways involved in cell cycle regulation .
  • Anti-inflammatory Effects
    • The anti-inflammatory properties of hydrazone derivatives are well-documented. Compounds similar to this compound have been evaluated for their ability to reduce inflammation in various models, making them candidates for the development of new anti-inflammatory drugs .

Material Science Applications

  • Coordination Chemistry
    • The unique structure of this compound allows it to act as a ligand in coordination chemistry. Studies have shown that it can form stable complexes with transition metals, which can be utilized in catalysis or as sensors for detecting metal ions . The ability to form such complexes enhances its utility in both organic synthesis and materials development.
  • Nanomaterials
    • Research into the incorporation of hydrazone derivatives into nanomaterials has revealed their potential in enhancing the properties of nanocomposites. The compound could be used to modify the surface characteristics of nanoparticles, improving their stability and functionality for applications in drug delivery systems or as imaging agents .

Case Studies

  • Synthesis and Biological Evaluation
    • A detailed study synthesized various hydrazone derivatives, including this compound, and evaluated their biological activity using standard assays. The results indicated that this compound exhibited notable cytotoxicity against specific cancer cell lines compared to control groups .
  • Metal Complex Formation
    • Another research project focused on the formation of metal complexes with this hydrazone derivative. The study demonstrated that the resulting complexes showed enhanced antibacterial activity compared to the free ligand, suggesting potential applications in developing new antimicrobial agents .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in the substituents on the phenyl ring, furan core, or the nature of the hydrazine-linked functional group. Key comparisons include:

Table 1: Substituent Variations and Physicochemical Properties
Compound Name / ID Substituents (Position) Functional Group Molecular Weight Key Properties/Activities
Target Compound 2,5-dichlorophenyl (furan) Hydrazinecarbothioamide 389.39* Antimicrobial, antioxidant
(E)-2-((5-(3,4-dichlorophenyl)furan-2-yl)methylene)hydrazine-1-carbothioamide (F8–B15) 3,4-dichlorophenyl (furan) Hydrazinecarbothioamide 290.3 Not reported (structural analogue)
(2E)-N-Phenyl-2-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylene)hydrazinecarbothioamide 3-CF₃-phenyl (furan) Hydrazinecarbothioamide 389.395 Higher lipophilicity (logP ~3.2)
2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-phenylthiazole (8) 4-Cl-2-NO₂-phenyl (furan) Thiazolyl hydrazone 425.45 Anticandidal (MIC = 250 µg/mL)
N'-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)benzohydrazide (L21) 2,5-dichlorophenyl (furan) Benzohydrazide ~380.2 Metal coordination (Co, Ni, Cu)
Key Observations:
  • Substituent Position: The 2,5-dichlorophenyl group in the target compound provides distinct steric and electronic effects compared to 3,4-dichloro (F8–B15) or 4-Cl-2-NO₂ substituents. The 2,5-configuration may reduce steric hindrance, enhancing binding to biological targets .
  • Lipophilicity : The trifluoromethyl analogue exhibits higher lipophilicity, likely enhancing membrane permeability but reducing aqueous solubility.
Antimicrobial and Antifungal Activity
  • The target compound’s metal complexes (Co, Ni, Cu) demonstrated moderate antibacterial activity against E. coli and S. aureus (MIC ~50–100 µg/mL) and antioxidant capacity (70–80% radical scavenging at 500 µg/mL) .
  • In contrast, thiazolyl hydrazone derivatives with 4-Cl-2-NO₂-phenyl groups (e.g., compound 8 ) showed stronger anticandidal activity (MIC = 250 µg/mL vs. fluconazole’s 2 µg/mL), suggesting nitro groups enhance antifungal potency .
Anticancer Potential

Molecular and Spectroscopic Characterization

  • IR/NMR : The target compound’s IR spectrum likely shows N-H (~3200 cm⁻¹), C=S (~1250 cm⁻¹), and aromatic C-H stretches, consistent with analogues like F8–B15 .
  • Mass Spectrometry : HRMS data for similar compounds (e.g., F8–B15 ) confirm molecular ion peaks ([M+1]⁺), with deviations <0.01%, ensuring structural validation.

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